3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile 3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17502317
InChI: InChI=1S/C10H8F4N2/c11-8-5-6(9(16)3-4-15)1-2-7(8)10(12,13)14/h1-2,5,9H,3,16H2
SMILES:
Molecular Formula: C10H8F4N2
Molecular Weight: 232.18 g/mol

3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile

CAS No.:

Cat. No.: VC17502317

Molecular Formula: C10H8F4N2

Molecular Weight: 232.18 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile -

Specification

Molecular Formula C10H8F4N2
Molecular Weight 232.18 g/mol
IUPAC Name 3-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile
Standard InChI InChI=1S/C10H8F4N2/c11-8-5-6(9(16)3-4-15)1-2-7(8)10(12,13)14/h1-2,5,9H,3,16H2
Standard InChI Key SHQOSTNNSJSTFP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(CC#N)N)F)C(F)(F)F

Introduction

3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is a synthetic organic compound characterized by its unique molecular structure, which includes an amino group, a nitrile group, and a fluoro-substituted phenyl ring. This compound belongs to the class of organofluorine compounds, known for their distinct chemical properties and potential applications in pharmaceuticals and other scientific fields.

Synthesis Methods

The synthesis of 3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile typically involves several steps, including condensation and reduction reactions. The starting materials often include 3-fluoro-4-(trifluoromethyl)benzaldehyde and 3-aminopropanenitrile. The reaction conditions, such as temperature and solvent choice, are crucial for achieving high yields and purity.

Chemical Reactivity

This compound can participate in various chemical reactions typical of amino compounds and nitriles. Common reactions include oxidation with reagents like potassium permanganate or hydrogen peroxide, reduction with lithium aluminum hydride, and substitution reactions with nucleophiles under basic conditions.

Biological Activity and Potential Applications

3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile exhibits potential biological activity due to its unique structure, which allows it to interact with specific molecular targets such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects depending on the context of use. The compound is of interest in pharmaceutical research due to its potential applications in drug development.

Environmental and Safety Considerations

While specific environmental data on 3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is limited, compounds with similar fluorinated structures can pose environmental concerns due to their persistence and potential bioaccumulation . Handling and disposal should be conducted with caution, adhering to safety protocols to minimize environmental impact.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator